molecular formula C10H13BrO2 B13404608 1-Bromo-3-(1-ethoxyethoxy)benzene

1-Bromo-3-(1-ethoxyethoxy)benzene

Cat. No.: B13404608
M. Wt: 245.11 g/mol
InChI Key: XDORJPURLXPAQU-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-ethoxyethoxy)benzene is a halogenated aromatic compound with the chemical formula C10H13BrO2. It belongs to the family of bromobenzene derivatives and is often used as a building block in organic synthesis. This compound is characterized by the presence of a bromine atom and an ethoxyethoxy group attached to a benzene ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-ethoxyethoxy)benzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a strongly electrophilic bromine cation, which then forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. A proton is then removed from this intermediate, yielding the substituted benzene ring .

Industrial Production Methods: In industrial settings, the synthesis of 1-Bromo-4-(2-ethoxyethoxy)benzene typically involves the bromination of 4-(2-ethoxyethoxy)benzene using bromine or a bromine-containing reagent in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(2-ethoxyethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ethoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: The major product is the corresponding hydrogenated benzene derivative.

Scientific Research Applications

1-Bromo-4-(2-ethoxyethoxy)benzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is employed in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-ethoxyethoxy)benzene involves its ability to undergo electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, facilitating the formation of a sigma-bond with the benzene ring. This generates a positively charged benzenonium intermediate, which then undergoes deprotonation to yield the substituted benzene ring . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

  • 1-Bromo-4-(1-ethoxyethoxy)benzene
  • 4-Bromo-1-(ethoxyethoxy)benzene
  • 4-Bromophenyl 1-ethoxyethyl ether

Comparison: 1-Bromo-4-(2-ethoxyethoxy)benzene is unique due to the specific positioning of the ethoxyethoxy group, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in terms of selectivity and yield in various synthetic applications .

Properties

Molecular Formula

C10H13BrO2

Molecular Weight

245.11 g/mol

IUPAC Name

1-bromo-3-(1-ethoxyethoxy)benzene

InChI

InChI=1S/C10H13BrO2/c1-3-12-8(2)13-10-6-4-5-9(11)7-10/h4-8H,3H2,1-2H3

InChI Key

XDORJPURLXPAQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OC1=CC(=CC=C1)Br

Origin of Product

United States

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